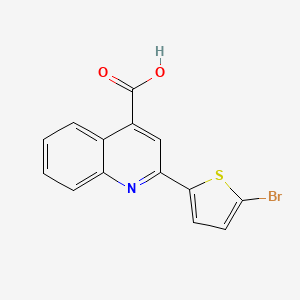
2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 81216-93-5 . It has a molecular weight of 290.18 and its IUPAC name is 2-(5-bromo-2-thienyl)quinoline . The compound is solid in physical form .
Synthesis Analysis
Quinoline and its derivatives, including “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid”, have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C13H8BrNS/c14-13-8-7-12 (16-13)11-6-5-9-3-1-2-4-10 (9)15-11/h1-8H .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives often involves reactions such as Ullmann-type coupling reactions where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Physical And Chemical Properties Analysis
“2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” is a solid compound . It has a melting point range of 130 - 132°C .
Applications De Recherche Scientifique
Subheading Antimalarial Activity of Thiophene-Quinoline Derivatives
A study by Görlitzer et al. (2006) explored the antimalarial properties of thiophene-quinoline derivatives. Derivatives like the 4-aryl compound 3, obtained from the Suzuki cross-coupling of methyl 4-bromothiophene-3-carboxylate with 2-nitrophenylboronic acid, were tested for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. Compounds such as 10b and 11 demonstrated significant antimalarial activity, indicating the potential of these derivatives in antimalarial drug development (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Fluorescent Properties for Chemical Research
Subheading Photophysical Characterization of Thiophene-Quinoline Compounds
In 2013, Xu, Yu, and Yu synthesized novel fluorescent derivatives using a compound structurally similar to 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid. Their study synthesized (E)-2-[2-(4-bromothiophen-2-yl)vinyl]quinoline and further created various arylboronic acid derivatives. These compounds were characterized for their UV-Vis absorption and photoluminescence, showcasing their potential in applications requiring fluorescent properties (Xu, Yu, & Yu, 2013).
Synthesis of Novel Quinoline Derivatives
Subheading Novel Synthesis Techniques and Biological Activities
A 2019 study by Li et al. focused on synthesizing novel quinoline derivatives, specifically ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. These compounds were then used to produce structurally novel quinolines, which exhibited significant anti-tubercular activity against Mycobacterium smegmatis. This study highlights the role of quinoline derivatives in synthesizing new compounds with potential therapeutic benefits (Li, Xu, Li, Gao, & Chen, 2019).
Antibacterial Properties of Quinoline Derivatives
Subheading Antimicrobial Activity of Piperazinyl Quinolones
Foroumadi et al. (2005) synthesized and evaluated various derivatives of piperazinyl quinolones for their antimicrobial activity against Gram-positive and Gram-negative microorganisms. These derivatives were synthesized using a structure related to 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid, demonstrating their potential as agents against bacterial infections (Foroumadi, Emami, Mehni, Moshafi, & Shafiee, 2005).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” could involve further investigation into its potential biological and pharmaceutical activities.
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPKYPKYLWABGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

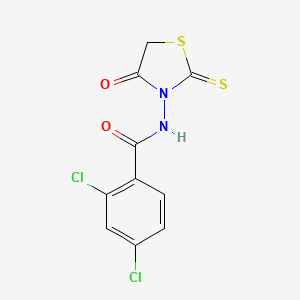
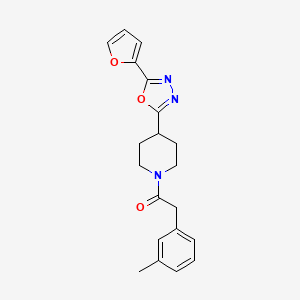
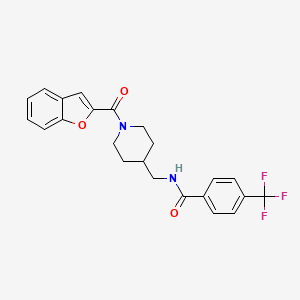
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
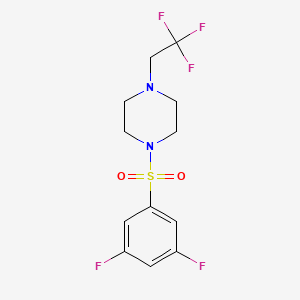
![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)
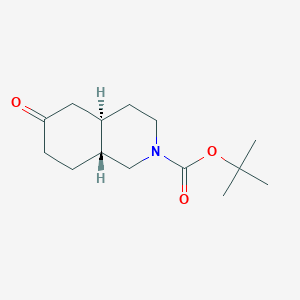
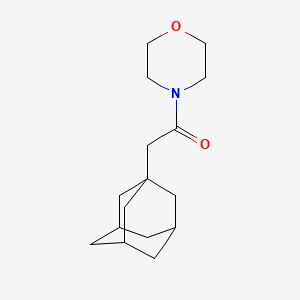
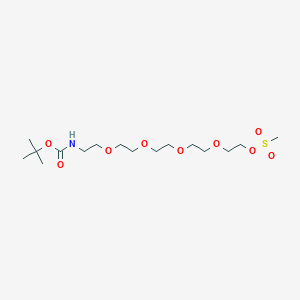
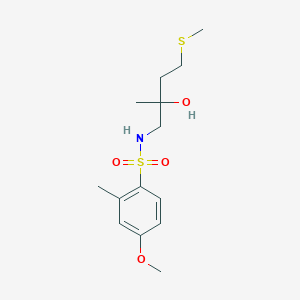
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)